N-methyl mesoporphyrin IX
Overview
Description
N-methyl mesoporphyrin IX (NMM) is a water-soluble, non-symmetric porphyrin with excellent optical properties and unparalleled selectivity for G-quadruplex (GQ) DNA . G-quadruplexes are non-canonical DNA structures formed by guanine-rich sequences .
Molecular Structure Analysis
NMM has a chemical formula of C35H40N4O4 and a molecular weight of 580.730 . It is a non-symmetric, water-soluble porphyrin . The X-ray crystal structure of a complex between NMM and human telomeric DNA has been determined .Chemical Reactions Analysis
NMM shows a concentration-dependent shift in peak absorbance from 400 nm to 379 nm with increasing concentration, which is consistent with NMM forming a dimer . It has been used as a turn-on biosensor for target DNA sequences .Physical And Chemical Properties Analysis
NMM is a water-soluble, non-symmetric porphyrin with excellent optical properties . It has a large Stokes shift and stable photoluminescence .Scientific Research Applications
Heme Synthesis Inhibition and ALA Synthase Activity
N-methyl mesoporphyrin IX (NMM) has been identified as an inhibitor of heme synthesis. It is known to increase the activity of delta-aminolevulinic acid (ALA) synthase, a key enzyme in heme production. This was observed in studies involving Euglena gracilis, where NMM administration led to a significant increase in ALA synthase activity and a reduction in protoheme levels, indicating a specific blockage of iron insertion into protoporphyrin IX, a precursor of heme (Beale & Foley, 1982).
Interaction with Human Telomeric DNA
NMM demonstrates remarkable selectivity for G-quadruplexes (GQs), which are structures formed by guanine-rich sequences in DNA. It has been found to stabilize and bind specifically to the parallel conformation of human telomeric DNA. This interaction is essential for its potential applications in regulating telomere functions and understanding telomere-related aging and cancer mechanisms (Nicoludis et al., 2012).
Use as a Light-up Probe for G-quadruplex DNA
NMM is recognized for its excellent optical properties, making it a useful tool in the study of G-quadruplex structures. Its ability to bind selectively to GQ DNA and enhance fluorescence upon binding positions it as a valuable probe in DNA research, particularly in studying genomic stability and cancer-related processes (Yett et al., 2019).
Catalytic Nucleic Acids and DNAzyme Applications
Research has demonstrated that NMM can be used in conjunction with selected aptamers to act as a light-up fluorescent probe and a DNAzyme. This application is significant in the development of sensors for various applications, including the detection of small molecules, DNA, and proteins (Yang et al., 2019).
Inhibition of Phycocyanin Synthesis
Studies on Cyanidium caldarium, a unicellular rhodophyte, revealed that NMM inhibits phycocyanin synthesis without affecting chlorophyll formation. This suggests NMM's role as a specific inhibitor of enzymic iron chelation, supporting its application in understanding and manipulating pigment biosynthesis in algae and other organisms (Beale & Chen, 1983).
Selectivity for G-quadruplex DNA Structures
NMM's high selectivity for parallel G-quadruplex structures and its ability to shift G4 conformationtoward a parallel structure have been well-documented. This specificity is key to its use in biological and chemical research, particularly in studying the structure and function of G-quadruplexes in various biological processes, including cancer research and telomere maintenance (Perenon et al., 2020).
Studies on Antibody Catalysis and Porphyrin Metallation
NMM has been used in studies exploring antibody-catalyzed porphyrin metallation, providing insights into the mechanisms of enzyme-like catalysis by antibodies. This research has implications in understanding and designing artificial enzymes and in the development of new catalytic processes (Cochran & Schultz, 1990).
Role in DNA Aptamer Recognition
The binding affinity of DNA aptamers for NMM, as opposed to other porphyrins, has been a subject of study. This sheds light on the specificity of DNA aptamers and their potential applications in catalyzing metal ion chelation by porphyrins, with broader implications in the field of molecular recognition and the design of aptamer-based sensors (Li et al., 1996).
Applications in Biosensors
NMM has been employed in the development of label-free biosensors for DNA detection. Its interaction with specific DNA sequences and the resulting fluorescence enhancement make it a valuable tool in the development of sensitive and selective nucleic acid detection methods (Guo et al., 2013).
Future Directions
NMM has wide utility in chemistry and biology . It has been used as a probe to investigate the roles of GQs in biological processes . Its applications as biosensors for heavy metals, small molecules (e.g., ATP and pesticides), DNA, and proteins have been explored . The ability of NMM to selectively recognize GQ structures makes it a valuable scaffold for designing novel GQ binders .
properties
IUPAC Name |
3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17,22-pentamethyl-23H-porphyrin-2-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40N4O4/c1-8-22-18(3)26-14-27-19(4)24(10-12-34(40)41)29(36-27)15-30-25(11-13-35(42)43)20(5)28(38-30)16-33-23(9-2)21(6)32(39(33)7)17-31(22)37-26/h14-17,37H,8-13H2,1-7H3,(H,40,41)(H,42,43) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODZICXILWCPBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5C)C=C1N2)C)CC)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349630 | |
Record name | N-methyl mesoporphyrin IX | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl mesoporphyrin IX | |
CAS RN |
142234-85-3 | |
Record name | N-methyl mesoporphyrin IX | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21H,23H-porphine-2,18-dipropanoic acid, 8,13-diethyl-3,7,12,17,23-pentamethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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